

# Introduction to Antibody-Drug Conjugates (ADCs) and Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Acid-PEG2-SS-PEG2-Acid |           |
| Cat. No.:            | B605133                | Get Quote |

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. An ADC is a complex molecule comprising three main components: a monoclonal antibody (mAb) that binds to a specific antigen on the surface of tumor cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[2]

The linker is a critical element that dictates the overall success of an ADC.[3] It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing the premature release of the cytotoxic payload that could lead to systemic toxicity.[4] Upon reaching the target tumor cell, the linker must then be efficiently cleaved to release the payload in its fully active form.[4] Linkers are broadly categorized as either non-cleavable or cleavable.[1] Disulfide linkers are a prominent class of chemically cleavable linkers that leverage the differential redox potential between the extracellular environment and the intracellular space of tumor cells.[5]

### The Chemistry and Mechanism of Disulfide Linkers

Disulfide linkers are characterized by the presence of a disulfide bond (R-S-S-R'), which connects the antibody and the payload, typically derived from two thiol groups.[1] These linkers are designed to be thermodynamically stable under the physiological conditions of the bloodstream.[5][6] The key to their mechanism lies in the significant difference in the concentration of glutathione (GSH), a natural reducing agent, between the blood plasma (approximately 5 µmol/L) and the intracellular cytoplasm (1–10 mmol/L).[7][8]







The mechanism of action proceeds as follows:

- Systemic Circulation: The ADC circulates stably in the bloodstream, as the low concentration
  of reducing agents is insufficient to cleave the disulfide bond.[1]
- Target Binding and Internalization: The ADC's antibody component binds to the target antigen on the tumor cell surface, and the entire ADC-antigen complex is internalized, usually via receptor-mediated endocytosis.[9]
- Intracellular Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to
  endosomes and then lysosomes.[6] Concurrently, it is exposed to the high intracellular
  concentration of glutathione.[7] GSH acts as a thiol cofactor, mediating a thiol-disulfide
  exchange reaction that reduces and cleaves the disulfide bond, releasing the payload.[5] In
  some cases, proteolytic degradation of the antibody within the lysosome is also necessary to
  liberate the payload-linker complex before the final disulfide cleavage occurs.[6]





Click to download full resolution via product page

Caption: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).



### **Design Considerations and Stability Modulation**

A primary challenge in disulfide linker design is balancing stability in circulation with efficient cleavage inside the tumor cell.[3][8] Early disulfide linkers sometimes suffered from insufficient stability, leading to off-target toxicity.[6] Modern strategies focus on modulating the stability of the disulfide bond, primarily through steric hindrance.

By introducing bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond, the linker can be sterically shielded from premature reduction in the plasma.[2] [10] This modification has been shown to significantly improve plasma stability and the overall therapeutic window.[11] The degree of steric hindrance can be fine-tuned to optimize the balance between stability and payload release kinetics.[12] For instance, the maytansinoid payload DM4, which contains two methyl groups adjacent to the sulfur atom, is often used with a linker like SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) to create a sterically hindered disulfide bond.[11][12]



Click to download full resolution via product page

Caption: Glutathione-mediated cleavage of a disulfide linker in the cytosol.

## **Quantitative Data on Disulfide Linker Performance**



The performance of disulfide-linked ADCs is evaluated based on their stability, in vitro cytotoxicity, and in vivo efficacy. The tables below summarize representative data comparing linkers with varying degrees of steric hindrance.

Table 1: Stability of Disulfide-Linked Antibody-Maytansinoid Conjugates (AMCs)

| Conjugate                  | Disulfide<br>Linker Type | Steric<br>Hindrance                     | In Vitro<br>Stability<br>(DTT<br>Reduction) | In Vivo<br>Plasma<br>Stability<br>(Mice) | Reference |
|----------------------------|--------------------------|-----------------------------------------|---------------------------------------------|------------------------------------------|-----------|
| huC242-<br>SPP-DM1         | Less<br>Hindered         | No methyl<br>groups on<br>linker side   | Less Stable                                 | Less Stable                              | [11]      |
| huC242-<br>SPDB-DM4        | More<br>Hindered         | Two methyl<br>groups on<br>payload side | More Stable                                 | More Stable                              | [11]      |
| Tmab-<br>SG3231<br>(V205C) | Unhindered               | Direct<br>conjugation<br>to Cys         | Lower<br>Stability                          | DAR drops<br>significantly<br>over time  | [13]      |

| Tmab-SG3451 (K149C) | Hindered | Self-immolative hindered linker | Higher Stability | More stable in vivo |[13]|

Table 2: Efficacy of Disulfide-Linked ADCs



| Conjugate           | Target<br>Antigen | In Vitro<br>Potency<br>(IC50) | In Vivo<br>Efficacy<br>(Xenograft<br>Model)           | Key Finding                                                                      | Reference |
|---------------------|-------------------|-------------------------------|-------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| huC242-<br>SPP-DM1  | CanAg             | Highly<br>Potent              | Effective,<br>but less<br>than<br>hindered<br>version | Efficacy is influenced by linker stability.                                      | [11]      |
| huC242-<br>SPDB-DM4 | CanAg             | Highly Potent                 | Superior efficacy and antitumor activity              | Intermediate stability provided the best therapeutic outcome.                    | [11]      |
| huC242-<br>SMCC-DM1 | CanAg             | Highly Potent                 | Marginal<br>activity                                  | Non-<br>cleavable<br>linker showed<br>poor in vivo<br>efficacy in<br>this model. | [11]      |

| Disulfide-linked PBD ADC | N/A | Potent | Showed similar efficacy to peptide-linked PBD ADCs | Disulfide linker provided a better safety profile. [13] |

## **Experimental Protocols**

The development of disulfide-linked ADCs involves several key experimental procedures. Below are generalized protocols for the synthesis and initial evaluation of these conjugates.





Click to download full resolution via product page

Caption: General experimental workflow for ADC synthesis and characterization.



## Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol generates free sulfhydryl groups on the antibody for conjugation by selectively reducing the interchain disulfide bonds.

#### Materials:

- Monoclonal antibody solution (5-20 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2-8.0).[14]
   [15]
- Reducing agent: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[14][16]
- Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0).[14]
- Desalting column (e.g., G25) or Tangential Flow Filtration (TFF) system.[14][16]

#### Procedure:

- Prepare the antibody solution in the reaction buffer.
- Add a calculated molar excess of the reducing agent (e.g., 2-5 fold TCEP per disulfide bond or a final concentration of 10 mM DTT).[14][16] The precise amount will determine the number of disulfides reduced and thus the final drug-to-antibody ratio (DAR).
- Incubate the reaction at 37°C for 30-60 minutes.[14]
- Immediately remove the excess reducing agent using a pre-equilibrated desalting column or TFF, exchanging the buffer into a conjugation buffer (e.g., PBS, pH 7.4).[16]

## Protocol 2: Conjugation of Drug-Linker to Reduced Antibody

This procedure links the payload to the antibody's newly formed thiol groups.

- Materials:
  - Reduced antibody from Protocol 1.



- Disulfide-containing drug-linker (e.g., SPDB-DM4) dissolved in an organic co-solvent like DMSO.[16]
- o Conjugation buffer (e.g., PBS, pH 7.4).
- Quenching reagent (e.g., N-acetylcysteine).
- Procedure:
  - To the solution of the reduced antibody, add the drug-linker solution. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.[16]
  - Incubate the reaction mixture. Incubation can be done on ice for 1 hour or at room temperature for 1-4 hours.[14][16]
  - Quench the reaction by adding an excess of a quenching reagent to cap any unreacted linkers or thiols.[14]
  - Purify the resulting ADC using Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or TFF to remove unconjugated drug-linker and other impurities.[16]

### **Protocol 3: In Vitro Plasma Stability Assay**

This assay assesses the stability of the ADC and the premature release of its payload in plasma.

- Materials:
  - Purified ADC.
  - Control plasma (e.g., human, rat, mouse).
  - Incubator at 37°C.
  - Analytical system, typically Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]
- Procedure:



- Incubate the ADC in the selected plasma at a defined concentration at 37°C.[18]
- Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours, 7 days).[18]
- Process the samples to analyze the ADC. This can involve affinity capture (e.g., using Protein A beads) followed by analysis.[18]
- Quantify the amount of intact ADC, average DAR, or the amount of released payload at each time point using LC-MS or a ligand-binding assay (LBA).[17][18][19]
- Calculate the half-life of the ADC or the rate of payload release to determine stability.

### **Challenges and Future Directions**

Despite their success, disulfide linkers face ongoing challenges. The "stability-release paradox" remains a central issue, where increasing stability can sometimes hinder efficient intracellular payload release.[8][20] Furthermore, even with hindered linkers, some level of premature release can occur, contributing to off-target toxicity.[3]

Future innovations are focused on creating more sophisticated disulfide-based systems:

- Disulfide Re-bridging: Novel strategies use linkers that re-bridge the native interchain disulfides of an antibody after reduction.[21][22] This approach can produce more homogeneous and stable ADCs with defined DARs.[21][23]
- Self-Immolative Spacers: Incorporating self-immolative units into the linker ensures that after disulfide cleavage, the linker fragments away completely, releasing the payload in its native, unmodified form.[10][13]
- Novel Disulfide Motifs: Research is ongoing to develop new disulfide-containing structures
  with finely tuned electronic and steric properties to achieve a better balance of stability and
  controlled release.[24]

### Conclusion

Disulfide-based linkers are a cornerstone of ADC technology, offering a reliable mechanism for cleavable payload delivery. Their design has evolved significantly, with the introduction of steric hindrance to overcome early stability issues. By leveraging the distinct reducing environment of



tumor cells, these linkers enable the targeted release of potent cytotoxins, enhancing the therapeutic index of cancer therapies. Ongoing research into novel re-bridging technologies and linker chemistry promises to further refine the stability and efficacy of the next generation of antibody-drug conjugates.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. adc.bocsci.com [adc.bocsci.com]
- 2. What are ADC Linkers? | AxisPharm [axispharm.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Disulfide Linker Synthesis Service Creative Biolabs [creative-biolabs.com]
- 6. Disulfide Linkers Creative Biolabs [creativebiolabs.net]
- 7. adc.bocsci.com [adc.bocsci.com]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugates: Possibilities and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC linkers: Definition and examples ProteoGenix [proteogenix.science]
- 11. pubs.acs.org [pubs.acs.org]
- 12. njbio.com [njbio.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
- 16. benchchem.com [benchchem.com]
- 17. blog.crownbio.com [blog.crownbio.com]



- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. cusabio.com [cusabio.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs)
   American Chemical Society [acs.digitellinc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Disulfide re-bridging reagents for single-payload antibody-drug conjugates Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02980H [pubs.rsc.org]
- 24. LUMO-Assisted Design of Disulfide Linkers RCS Research Chemistry Services [rcs.wuxiapptec.com]
- To cite this document: BenchChem. [Introduction to Antibody-Drug Conjugates (ADCs) and Linker Technology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605133#introduction-to-disulfide-based-adc-linkers]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com